![molecular formula C12H15N3 B1375182 [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine CAS No. 1339091-15-4](/img/structure/B1375182.png)

[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine

Descripción general

Descripción

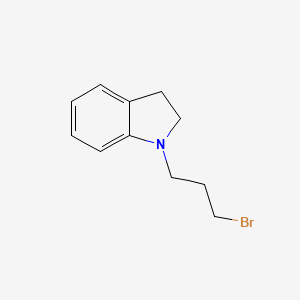

“[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine” is a chemical compound with the CAS Number 1339091-15-4 . It has a molecular weight of 201.27 g/mol . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is N-methyl [1- (2-phenylethyl)-1H-pyrazol-5-yl]methanamine . The InChI code is 1S/C13H17N3/c1-14-11-13-7-9-15-16(13)10-8-12-5-3-2-4-6-12/h2-7,9,14H,8,10-11H2,1H3 .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 201.27 g/mol .Aplicaciones Científicas De Investigación

Ambient-Temperature Synthesis

A novel ambient-temperature synthesis method for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was reported, yielding an 81% yield. This method involved a condensation reaction and was characterized using various spectroscopic techniques (Becerra, Cobo, & Castillo, 2021).

Antimicrobial Evaluation

Research has been conducted on the antimicrobial properties of certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine. These compounds showed variable degrees of antibacterial and antifungal activities and were characterized by IR and NMR spectral data (Visagaperumal et al., 2010).

Antipsychotic Potential

Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential as antipsychotic agents. These compounds, unlike conventional antipsychotics, did not interact with dopamine receptors and exhibited an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).

Alzheimer's Disease Treatment

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives showed promise in treating Alzheimer's disease. These compounds inhibited acetylcholinesterase and monoamine oxidase, suggesting potential as multitarget directed ligands for Alzheimer's treatment (Kumar et al., 2013).

Anticancer Activity

Palladium (Pd)II and Platinum (Pt)II complexes based on pyrrole Schiff bases, including R-(phenyl)methanamine derivatives, were synthesized and showed anticancer activity against various human cancerous and noncancerous cell lines. These complexes were characterized and demonstrated strong DNA-binding affinity (Mbugua et al., 2020).

Catalytic Applications

Unsymmetrical NCN′ pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine were synthesized and showed good activity and selectivity in catalytic applications where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).

Synthesis of Derivatives

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds exhibited fluorescent properties and were characterized by IR, NMR, HRMS, and X-ray crystal diffraction (Zheng et al., 2011).

Safety and Hazards

The compound has associated safety information with the pictograms GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

- The primary target of this compound is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .

- Formaldehyde is highly bactericidal and contributes to the compound’s antibacterial activity in the urine .

Target of Action

Mode of Action

Pharmacokinetics

Propiedades

IUPAC Name |

[2-(2-phenylethyl)pyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-10-12-6-8-14-15(12)9-7-11-4-2-1-3-5-11/h1-6,8H,7,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUJGNZVNJLBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)